molecular formula C16H22N6O2 B2660324 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(oxolane-3-carbonyl)-1,4-diazepane CAS No. 2320222-31-7

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(oxolane-3-carbonyl)-1,4-diazepane

Cat. No.: B2660324
CAS No.: 2320222-31-7
M. Wt: 330.392
InChI Key: SDQFVZFSFTUVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(oxolane-3-carbonyl)-1,4-diazepane is a complex heterocyclic compound It features a triazolopyridazine core fused with a diazepane ring and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(oxolane-3-carbonyl)-1,4-diazepane typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the triazolopyridazine core can be synthesized by cyclizing hydrazinyl derivatives with ortho esters . The diazepane ring is then introduced through nucleophilic substitution reactions, often using halogenated intermediates . The oxolane moiety is incorporated via esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability . Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(oxolane-3-carbonyl)-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated intermediates, amines, thiols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .

Mechanism of Action

The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(oxolane-3-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with GABA receptors, leading to various biological effects . The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b]thiadiazine: Known for its diverse pharmacological activities.

    1,2,3-Triazolo[4,5-b]pyrazine: Used in medicinal chemistry for its enzyme inhibitory properties.

    6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline: Investigated for its kinase inhibition.

Uniqueness

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(oxolane-3-carbonyl)-1,4-diazepane is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a triazolopyridazine core with a diazepane ring and an oxolane moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-12-17-18-14-3-4-15(19-22(12)14)20-6-2-7-21(9-8-20)16(23)13-5-10-24-11-13/h3-4,13H,2,5-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQFVZFSFTUVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.